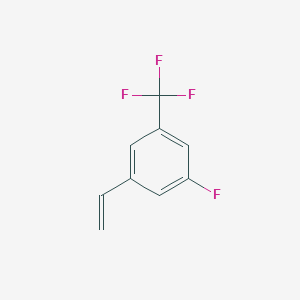

1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene

Overview

Description

“1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H7F . It is also known by other names such as m-Fluorostyrene and 3-Fluorostyrene .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZJSKEGAHBAHFON-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 122.1396 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Catalytic Applications

- Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, highlighting the potential utility of related fluoro(trifluoromethyl)benzenes in catalysis. This reaction is carried out in chloroform solvent and involves the use of hypervalent iodine reagents, leading to various products with yields up to 77% (Mejía & Togni, 2012).

Metal-Organic Frameworks (MOFs)

- The reaction of Cd(NO3)2·4H2O with 5-fluoro-1,3-bis[2-(4-pyridyl)ethenyl]benzene under solvothermal conditions results in a two-dimensional metal-organic framework. This framework shows enhanced luminescent sensing capabilities for Aluminum(III) ions, suggesting possible applications in selective luminescent sensing (Li et al., 2018).

Crystal Structure Studies

- Studies on 1,3,5-tris[4-Pyridyl(ethenyl)]benzene have revealed unique crystal structures and network topologies, indicating potential applications in materials science and crystallography (Reddy et al., 2005).

Photophysical Processes

- Research on the photophysical processes of fluoro(trifluoromethyl)benzenes in the gas phase reveals potential applications in studying fluorescence yields and radiative lifetimes, which are important for understanding molecular photophysics (Al-ani, 1973).

Cycloaddition Reactions

- The synthesis and Diels–Alder cycloaddition reactions of related fluoroethenylsulfinyl benzenes, such as [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene, have been described. These reactions, conducted under thermal and microwave irradiation conditions, suggest applications in synthetic chemistry (Sridhar et al., 2000).

Synthesis of Hyperbranched Poly(arylene ether)s

- A trifluoromethyl-activated trifluoro monomer was used to create hyperbranched poly(arylene ether)s. The synthesis involved reacting the monomer with different bisphenols, leading to products with high thermal stability and potential applications in material science (Banerjee et al., 2009).

properties

IUPAC Name |

1-ethenyl-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOWTCZXFXQVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)